
D-Glyceric acid (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glyceric acid (sodium) is the sodium salt of D-Glyceric acid, a three-carbon sugar acid with the chemical formula C3H6O4. It is a chiral compound, meaning it has two enantiomers: D-Glyceric acid and L-Glyceric acid. D-Glyceric acid (sodium) is commonly used in organic synthesis and as a plant growth regulator. It is soluble in water and exhibits weak acidity .
准备方法
Synthetic Routes and Reaction Conditions
D-Glyceric acid (sodium) can be synthesized through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant. The reaction proceeds as follows: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] This reaction can also be catalyzed using platinum-based catalysts under base-free conditions .
Industrial Production Methods
Industrial production of D-Glyceric acid (sodium) often involves biotechnological processes. Acetic acid bacteria, such as Gluconobacter frateurii, can transform glycerol into D-Glyceric acid under aerobic conditions. Optimization of initial glycerol concentration and aeration rate can yield more than 80 g/L of D-Glyceric acid . Another method involves the use of Escherichia coli engineered to produce D-Glyceric acid from D-Galacturonate .
化学反应分析
Types of Reactions
D-Glyceric acid (sodium) undergoes various chemical reactions, including:
Oxidation: Oxidation of glycerol to produce D-Glyceric acid.
Reduction: Reduction reactions involving its derivatives.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Nitric acid, platinum-based catalysts.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various organic reagents depending on the desired product.
Major Products Formed
Oxidation: D-Glyceric acid.
Reduction: Reduced derivatives of D-Glyceric acid.
Substitution: Various substituted glyceric acid derivatives.
科学研究应用
D-Glyceric acid (sodium) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst or reducing agent.
Biology: Acts as a plant growth regulator, promoting plant growth.
Medicine: Investigated for its potential biological activities and therapeutic applications.
Industry: Used in the production of bio-related functional materials, such as surfactants and enzyme inhibitors
作用机制
The mechanism by which D-Glyceric acid (sodium) exerts its effects involves its interaction with various molecular targets and pathways. In plants, it promotes growth by acting as a plant growth regulator. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways .
相似化合物的比较
Similar Compounds
L-Glyceric acid: The enantiomer of D-Glyceric acid.
Tartronic acid: A related three-carbon sugar acid.
Glyceraldehyde: An intermediate in the oxidation of glycerol.
Uniqueness
D-Glyceric acid (sodium) is unique due to its specific chiral configuration and its ability to be produced biotechnologically. Its applications in organic synthesis, plant growth regulation, and bio-related materials make it a versatile compound .
属性
分子式 |
C3H5NaO4 |
|---|---|
分子量 |
128.06 g/mol |
IUPAC 名称 |
sodium;(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m1./s1 |
InChI 键 |
IUEMQUIQAPPJDL-HSHFZTNMSA-M |
手性 SMILES |
C([C@H](C(=O)[O-])O)O.[Na+] |
规范 SMILES |
C(C(C(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol](/img/structure/B12366087.png)
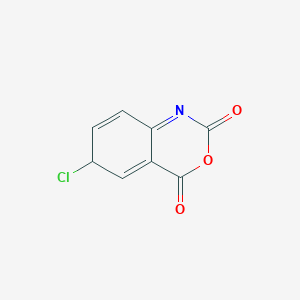
![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione](/img/structure/B12366089.png)
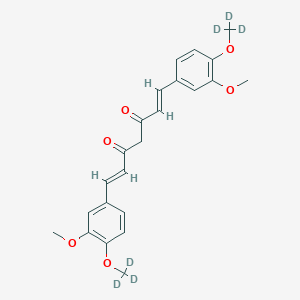
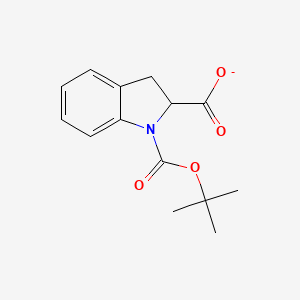
![(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12366126.png)
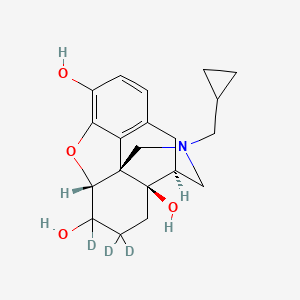

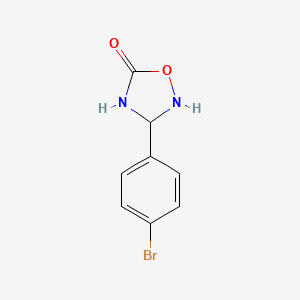
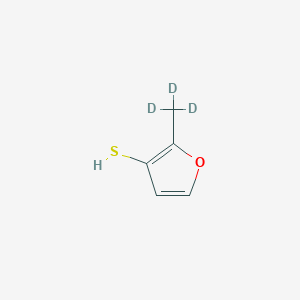

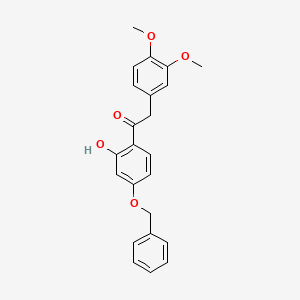

![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
